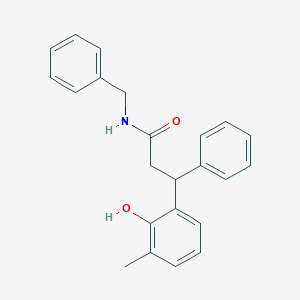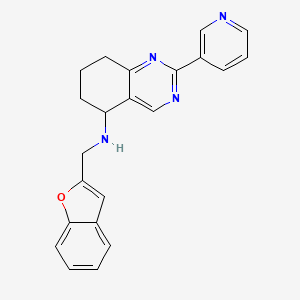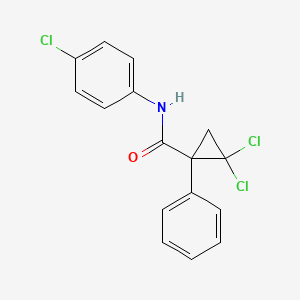![molecular formula C17H25NOS B6081034 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine, also known as RTI-126, is a synthetic compound that belongs to the class of piperidine-based stimulants. It was first synthesized in the early 1990s by a team of researchers at the Research Triangle Institute (RTI) in North Carolina, USA. Since then, RTI-126 has been the subject of several scientific studies due to its potential applications in the field of neuroscience.
作用机制
The mechanism of action of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves its binding to the DAT, which is a protein that is responsible for transporting dopamine from the synapse back into the presynaptic neuron. By blocking this transporter, 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine increases the levels of dopamine in the synapse, which leads to enhanced dopamine signaling. This, in turn, can result in increased motivation, attention, and reward-seeking behavior.
Biochemical and Physiological Effects
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been shown to have several biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control. It has also been shown to increase the activity of the mesolimbic dopamine system, which is a pathway that is involved in reward-seeking behavior.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine in lab experiments is its selectivity for the DAT. This means that it can be used to specifically target dopamine signaling pathways without affecting other neurotransmitters. However, one of the limitations of using 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine is its relatively low potency compared to other DAT inhibitors such as cocaine. This means that higher doses may be required to achieve the desired effects.
未来方向
There are several future directions for research on 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. One area of interest is its potential applications in the treatment of psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance use disorders. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in behavior and cognition. Finally, there is also interest in developing more potent and selective DAT inhibitors based on the structure of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine.
合成方法
The synthesis of 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine involves several steps, starting from the reaction between 1-phenyl-2-nitropropene and thiourea to form 1-phenyl-2-amino-1-propanone. This intermediate is then reacted with methyl mercaptan to form 1-[3-(methylthio)propanoyl]-2-phenyl-2-piperidin-1-yl-ethanone, which is subsequently reduced to 1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine. The overall yield of this synthesis method is around 15%.
科学研究应用
1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in the field of neuroscience. In particular, it has been shown to be a potent and selective dopamine transporter (DAT) inhibitor, which means that it can increase the levels of dopamine in the brain by blocking its reuptake by neurons. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamine.
属性
IUPAC Name |
3-methylsulfanyl-1-[3-(2-phenylethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NOS/c1-20-13-11-17(19)18-12-5-8-16(14-18)10-9-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQKKVNMEDGNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylthio)propanoyl]-3-(2-phenylethyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-methyl-N-phenylacetamide](/img/structure/B6081004.png)

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-methylpentyl)morpholine](/img/structure/B6081008.png)

![3-[2-(1-azepanyl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6081035.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1'-methyl-1,4'-bipiperidine](/img/structure/B6081050.png)
